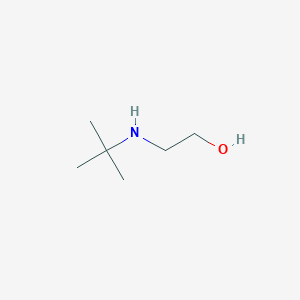

2-(tert-Butylamino)ethanol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-(tert-butylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-6(2,3)7-4-5-8/h7-8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUXYVKZUDNLISR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1044431 | |

| Record name | 2-(tert-Butylamino)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid | |

| Record name | Ethanol, 2-[(1,1-dimethylethyl)amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

4620-70-6 | |

| Record name | 2-(tert-Butylamino)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4620-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butylaminoethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004620706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(tert-Butylamino)ethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78430 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-[(1,1-dimethylethyl)amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(tert-Butylamino)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(tert-butylamino)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.758 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERT-BUTYLAMINOETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72174ZJW10 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-(tert-Butylamino)ethanol physical and chemical properties

An In-depth Technical Guide to 2-(tert-Butylamino)ethanol

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analysis of this compound, a versatile alkanolamine used in various chemical syntheses. The information is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Core Properties of this compound

This compound, with the CAS number 4620-70-6, is a bifunctional organic compound containing both a secondary amine and a primary alcohol functional group.[1] Its structure consists of an ethanol (B145695) backbone substituted with a bulky tert-butyl group on the nitrogen atom.[1] This steric hindrance influences its reactivity and makes it a valuable intermediate in organic synthesis.[1]

Physical and Chemical Data

The quantitative physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C6H15NO | [1][2][3][4][5] |

| Molecular Weight | 117.19 g/mol | [1][2][3][4][6] |

| Appearance | White or off-white solid | [1] |

| Melting Point | 40-43 °C | [1][6][7] |

| Boiling Point | 176-177 °C at 1013 hPa | [6] |

| 90-92 °C at 25 mm Hg | [7] | |

| Density | 0.867 g/mL at 25 °C | [7] |

| 0.86 g/cm³ at 20 °C | [6] | |

| Flash Point | 69 °C | [6] |

| CAS Number | 4620-70-6 | [1][2][3][4][5][7] |

| InChI Key | IUXYVKZUDNLISR-UHFFFAOYSA-N | [2][4][5][6] |

| SMILES | CC(C)(C)NCCO | [2][8] |

Chemical Reactivity and Applications

The reactivity of this compound is dictated by its amino and hydroxyl groups. The secondary amine can act as a base or a nucleophile, while the hydroxyl group can undergo esterification, etherification, and oxidation. The bulky tert-butyl group provides steric hindrance, which can be exploited for selective chemical transformations.[1]

Key applications include:

-

Synthesis of β-lactams: It is used in the catalytic carbonylation of aliphatic amines to produce beta-lactams.[7]

-

CO2 Absorption: As a hindered alkanolamine, it has been studied for its potential in CO2 capture processes.[7]

-

Precursor for Heterocyclic Compounds: It serves as a starting material for the synthesis of various heterocyclic compounds, such as 1,2,3-alkyloxathiazolidine-2-oxides when reacted with thionyl chloride.[9]

Experimental Protocols

The following sections provide detailed, representative methodologies for the synthesis and analysis of this compound. These protocols are derived from established chemical principles and may require optimization for specific laboratory conditions.

Synthesis of this compound

A common method for the synthesis of amino alcohols is the reductive amination of a carbonyl compound or the reaction of an amine with an epoxide. An alternative approach involves the reaction of an amine with a glycol, as outlined in the following generalized protocol.

Reaction: The synthesis can be achieved by reacting diethylene glycol with tert-butylamine (B42293) in the presence of a copper oxide or aluminum oxide catalyst and hydrogen gas.[10]

Materials:

-

Diethylene glycol

-

tert-Butylamine

-

Copper oxide/Aluminum oxide catalyst

-

Hydrogen gas

-

Solvent (if necessary, e.g., a high-boiling point ether)

-

Standard glassware for high-pressure reactions (e.g., a stainless-steel autoclave)

Procedure:

-

Catalyst Activation: The catalyst is activated according to the manufacturer's instructions, typically involving reduction under a hydrogen stream at an elevated temperature.[10]

-

Reactor Charging: The autoclave is charged with diethylene glycol, tert-butylamine (in a molar ratio of 1:1 to 1:4), and the activated catalyst.[10]

-

Reaction Conditions: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas. The reaction mixture is heated to a temperature between 160-220 °C with stirring. The pressure is maintained between 1 and 200 bar.[10]

-

Monitoring: The reaction is monitored by taking aliquots (if the reactor setup allows) and analyzing them by gas chromatography (GC) to determine the conversion of diethylene glycol.[10]

-

Work-up: Once the desired conversion is reached (typically 20-80%), the reactor is cooled to room temperature, and the pressure is carefully released.[10] The crude reaction mixture is filtered to remove the catalyst.

-

Purification: The filtrate is then subjected to fractional distillation under reduced pressure to separate the product, this compound, from unreacted starting materials and any by-products. Unreacted starting materials can be recycled.[10]

Analysis by Gas Chromatography (GC)

The purity of this compound can be effectively determined using gas chromatography.

Instrumentation:

-

Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Capillary column suitable for amine analysis (e.g., a DB-5 or equivalent). A specialized amine column like an Rtx-5-amine is recommended for better peak shape.[10]

Procedure:

-

Sample Preparation: A dilute solution of the this compound sample is prepared in a suitable solvent, such as methanol (B129727) or dichloromethane. A known concentration is used for quantitative analysis.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Oven Temperature Program: An initial temperature of 60 °C, held for 2 minutes, followed by a ramp of 10 °C/min to 280 °C, and a final hold for 5 minutes.[10] (This is a representative program and should be optimized).

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

-

Injection: A small volume (e.g., 1 µL) of the prepared sample is injected into the GC.

-

Data Analysis: The resulting chromatogram is analyzed to determine the retention time of the main peak corresponding to this compound. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks. For quantitative analysis, a calibration curve is generated using standards of known concentration.

Visualized Workflows

The following diagrams illustrate the logical flow of the synthesis and analytical procedures.

Caption: Synthetic workflow for this compound.

Caption: Analytical workflow for purity determination by GC.

Safety and Handling

This compound is classified as harmful if swallowed and can cause severe skin burns and eye damage.[8] It is also harmful in contact with skin.[8]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection when handling this chemical.[11][12]

-

Handling: Use only in a well-ventilated area.[11][12] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[11] Do not eat, drink, or smoke when using this product.[11][12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1] Store below +30°C.[7]

-

First Aid:

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[11]

-

If on Skin: Take off immediately all contaminated clothing. Rinse skin with water.[11]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.[11]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Always consult the Safety Data Sheet (SDS) for complete safety and handling information before working with this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound (CAS 4620-70-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. rdchemicals.com [rdchemicals.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. 2-tert-Butylamino-ethanol for synthesis 4620-70-6 [sigmaaldrich.com]

- 7. This compound | 4620-70-6 [chemicalbook.com]

- 8. This compound | C6H15NO | CID 78361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. RU2592847C2 - Method of producing 2-(2-tret.butylamino-ethoxy)-ethanol (tret.butylaminodiglycol, tbadg) - Google Patents [patents.google.com]

- 11. Page loading... [guidechem.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Synthesis of 2-(tert-Butylamino)ethanol from tert-Butylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-(tert-butylamino)ethanol, a key intermediate in the pharmaceutical and chemical industries, starting from tert-butylamine (B42293). This document details two principal synthetic routes: the reaction with ethylene (B1197577) oxide and the reaction with 2-chloroethanol (B45725). Included are detailed experimental protocols adapted from established methodologies, a comparative summary of quantitative data, and guidance on product characterization.

Introduction

This compound, also known as N-tert-butylethanolamine, is a sterically hindered amino alcohol. Its unique structural features make it a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs) and specialty chemicals. The presence of a secondary amine and a primary alcohol allows for a range of subsequent chemical modifications. This guide focuses on the two most common and industrially relevant methods for its preparation from tert-butylamine.

Synthesis Pathways

The synthesis of this compound from tert-butylamine is primarily achieved through two effective pathways:

-

Pathway 1: Nucleophilic addition of tert-butylamine to ethylene oxide.

-

Pathway 2: Nucleophilic substitution of 2-chloroethanol with tert-butylamine.

The following sections provide detailed experimental protocols and quantitative data for each pathway.

Pathway 1: Reaction of tert-Butylamine with Ethylene Oxide

This method involves the direct reaction of tert-butylamine with ethylene oxide. The reaction is typically catalyzed by a base or a Lewis acid. To favor the formation of the mono-adduct, this compound, it is crucial to control the stoichiometry of the reactants, using an excess of tert-butylamine relative to ethylene oxide.

Materials:

-

tert-Butylamine

-

Ethylene oxide

-

Catalyst (e.g., Zinc Acetate or Potassium Hydroxide)

-

Nitrogen gas

-

Anhydrous solvent (optional, the reaction can be run neat)

Procedure:

-

A suitable pressure reactor is charged with the catalyst (e.g., zinc acetate).

-

The reactor is purged with nitrogen, and a vacuum is applied to remove air and moisture.

-

A molar excess of tert-butylamine is introduced into the reactor.

-

The reactor is heated to the desired temperature (e.g., 50-90°C).

-

Ethylene oxide is slowly added to the reactor, maintaining the reaction temperature and pressure within the specified limits. The slow addition is critical to control the exothermicity of the reaction and to promote the formation of the mono-adduct.

-

The reaction is monitored until completion, typically indicated by the stabilization of the reactor pressure.

-

After the reaction, the mixture is cooled, and any unreacted ethylene oxide is safely vented.

-

The crude product is then purified, typically by filtration to remove the catalyst, followed by distillation under reduced pressure to isolate the this compound.

Pathway 2: Reaction of tert-Butylamine with 2-Chloroethanol

This pathway involves the nucleophilic substitution of the chlorine atom in 2-chloroethanol by tert-butylamine. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct.

Materials:

-

tert-Butylamine

-

2-Chloroethanol

-

A suitable base (e.g., sodium hydroxide (B78521) or potassium hydroxide)

-

Solvent (e.g., water, ethanol, or a mixture)

Procedure:

-

A reaction vessel is charged with tert-butylamine and a solvent.

-

2-Chloroethanol is added to the solution. Due to the potential for an exothermic reaction, the addition may be done portion-wise or at a controlled rate, possibly with cooling.

-

The reaction mixture is heated to a specified temperature (e.g., 60-100°C) for a sufficient time to ensure the completion of the reaction.

-

After the reaction is complete, the mixture is cooled, and a base is added to neutralize the formed hydrochloride salt.

-

The resulting mixture is then worked up. This may involve filtration to remove any precipitated salts.

-

The solvent and any excess tert-butylamine are removed, typically by distillation.

-

The crude product is then purified by vacuum distillation to yield pure this compound.

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of this compound via the two primary pathways.

| Parameter | Pathway 1: Ethylene Oxide (Example 1) | Pathway 1: Ethylene Oxide (Example 2) | Pathway 2: 2-Chloroethanol (Typical) |

| Reactant 1 | tert-Butylamine | tert-Butylamine | tert-Butylamine |

| Reactant 2 | Ethylene Oxide | Ethylene Oxide | 2-Chloroethanol |

| Catalyst/Base | Zinc Acetate | Potassium Hydroxide | Sodium Hydroxide |

| Temperature (°C) | 50 | 90 | 80-100 |

| Pressure (MPa) | < 0.3 | < 0.4 | Atmospheric |

| Solvent | Neat | Neat | Water/Ethanol |

| Purity (crude, GC-MS) | ~95% | Not specified | Variable |

| Purification Method | Filtration, Vacuum Distillation | Filtration, Vacuum Distillation | Filtration, Vacuum Distillation |

Note: The data for Pathway 1 is adapted from a patent for the synthesis of the di-adduct and is presented here as a reference for the reaction conditions.

Product Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

| Property | Value |

| Appearance | White to off-white solid |

| Melting Point | 41-43 °C |

| Boiling Point | 176-177 °C at 1013 hPa |

| ¹H NMR (CDCl₃) | δ (ppm): 2.75 (t, 2H), 3.65 (t, 2H), 1.10 (s, 9H) |

| ¹³C NMR (CDCl₃) | δ (ppm): 28.9, 50.4, 60.8, 51.2 |

| IR (KBr, cm⁻¹) | 3300-3400 (O-H, N-H stretching), 2960 (C-H stretching), 1050 (C-O stretching) |

| Mass Spectrum (EI) | m/z: 117 (M⁺), 102, 86, 58 |

Visualizations

Synthesis Pathways

Caption: Primary synthesis pathways for this compound.

Experimental Workflow

Caption: General experimental workflow for synthesis and purification.

An In-depth Technical Guide to 2-(tert-Butylamino)ethanol (CAS: 4620-70-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core properties, synthesis, purification, and analysis of 2-(tert-Butylamino)ethanol (CAS: 4620-70-6). This secondary amino alcohol is a valuable intermediate in organic synthesis, with applications in the pharmaceutical and materials science sectors. This document consolidates key physicochemical data, provides detailed experimental protocols, and presents visual workflows for its synthesis and purification. While direct signaling pathways involving this compound are not extensively documented in scientific literature, a hypothetical pathway based on structurally related N-acylethanolamines is presented for illustrative purposes.

Physicochemical Properties

This compound, also known as N-tert-Butylethanolamine, is a white crystalline solid at room temperature.[1] It possesses both a secondary amine and a primary alcohol functional group, making it a versatile building block in chemical synthesis.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 4620-70-6 | [2][3][4] |

| Molecular Formula | C₆H₁₅NO | [2][3] |

| Molecular Weight | 117.19 g/mol | [2] |

| Appearance | White solid or crystalline needles | [1] |

| Melting Point | 41-43 °C | [4] |

| Boiling Point | 90-92 °C at 25 mm Hg; 176-177 °C at 1013 hPa | [4] |

| Density | 0.867 g/mL at 25 °C | [4] |

| Refractive Index | ~1.4444 | [1] |

| Flash Point | 69 °C (156 °F) | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through the nucleophilic ring-opening of ethylene (B1197577) oxide with tert-butylamine (B42293). The following is a detailed experimental protocol adapted from the synthesis of a structurally similar compound.

Experimental Protocol: Synthesis

Reaction: (CH₃)₃CNH₂ + C₂H₄O → (CH₃)₃CNHCH₂CH₂OH

Materials:

-

tert-Butylamine

-

Ethylene oxide

-

Catalyst (e.g., zinc acetate (B1210297) or potassium hydroxide)

-

Nitrogen gas

-

Reactor with temperature and pressure control

-

Metering pump

Procedure:

-

Reactor Preparation: Charge the reactor with the catalyst. Purge the reactor with nitrogen gas to remove air and moisture. Evacuate the reactor to a pressure of -0.1 MPa to -0.03 MPa.

-

Charging Reactants: Add a metered amount of tert-butylamine to the reactor.

-

Reaction Conditions: Heat the reactor to a temperature between 50-160 °C. Slowly introduce a metered amount of ethylene oxide into the reactor, maintaining the temperature and a pressure of 0-0.8 MPa.

-

Reaction Monitoring: Monitor the reaction progress by monitoring the uptake of ethylene oxide.

-

Post-Reaction: Once the reaction is complete, cool the reactor and vent any excess pressure. The resulting mixture contains this compound.

Diagram 1: Synthesis Workflow of this compound

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Purification

The crude product from the synthesis can be purified by vacuum distillation.

Experimental Protocol: Vacuum Distillation

Apparatus:

-

Round-bottom flask

-

Claisen adapter

-

Distillation head with thermometer

-

Condenser

-

Receiving flask

-

Vacuum source (vacuum pump or water aspirator)

-

Heating mantle

-

Stir bar

Procedure:

-

Apparatus Setup: Assemble the vacuum distillation apparatus, ensuring all joints are properly greased and sealed.

-

Charging the Flask: Charge the round-bottom flask with the crude this compound and a stir bar.

-

Evacuation: Turn on the vacuum source to reduce the pressure inside the apparatus.

-

Heating: Once a stable vacuum is achieved, begin heating the distillation flask.

-

Fraction Collection: Collect the fraction that distills at the appropriate temperature and pressure (e.g., 90-92 °C at 25 mm Hg).

-

Termination: Once the distillation is complete, remove the heat source and allow the apparatus to cool before slowly reintroducing air.

Diagram 2: Purification Workflow via Vacuum Distillation

Caption: A flowchart detailing the vacuum distillation process for purifying this compound.

Analytical Methods and Spectral Data

The purity and identity of this compound can be confirmed using various analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

A typical GC-MS analysis would involve dissolving the sample in a suitable solvent and injecting it into the GC. The compound would be separated on a capillary column and detected by the mass spectrometer.

Table 2: Predicted GC-MS Data

| Parameter | Value |

| Retention Time | Dependent on column and conditions |

| Key Mass Fragments (m/z) | 117 (M+), 102, 86, 58 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| (CH₃)₃C- | ~1.1 | ~29 |

| (CH₃)₃C - | - | ~50 |

| -NH-CH₂ - | ~2.7 | ~50 |

| -CH₂ -OH | ~3.6 | ~60 |

| -NH - | Variable | - |

| -OH | Variable | - |

Infrared (IR) Spectroscopy

IR spectroscopy can identify the key functional groups present in the molecule.

Table 4: Key IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) |

| O-H stretch (alcohol) | 3300-3500 (broad) |

| N-H stretch (secondary amine) | 3300-3500 (sharp) |

| C-H stretch (alkane) | 2850-3000 |

| C-N stretch | 1000-1250 |

| C-O stretch | 1000-1250 |

Biological Activity and Signaling Pathways (Hypothetical)

There is limited direct evidence in the scientific literature detailing specific signaling pathways involving this compound. However, based on the known biological activities of structurally related N-acylethanolamines (NAEs), a hypothetical mechanism of action can be proposed. NAEs are lipid mediators that can modulate various physiological processes, including inflammation and pain, by interacting with receptors such as peroxisome proliferator-activated receptor alpha (PPARα) and transient receptor potential vanilloid type 1 (TRPV1).[5][6]

It is crucial to note that the following diagram illustrates a general pathway for NAEs and its application to this compound is purely speculative and requires experimental validation.

Diagram 3: Hypothetical Signaling Pathway for a Structurally Related N-Acylethanolamine

Caption: A hypothetical signaling pathway for N-acylethanolamines, structurally related to this compound.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is harmful if swallowed or in contact with skin and causes severe skin burns and eye damage. Work in a well-ventilated area, preferably a fume hood.

Applications

This compound is primarily used as a chemical intermediate in various industrial applications:

-

Pharmaceuticals: It serves as a building block in the synthesis of more complex pharmaceutical compounds.[1]

-

Catalysis: It is employed in the catalytic carbonylation of aliphatic amines to produce beta-lactams.[4]

-

CO₂ Absorption: Its ability to reversibly interact with carbon dioxide makes it a candidate for CO₂ capture technologies.[1]

Conclusion

This compound is a versatile chemical with a range of applications, underpinned by its bifunctional nature. This guide has provided a detailed overview of its properties, synthesis, purification, and analytical characterization. While its direct biological role remains an area for further investigation, its utility as a synthetic intermediate is well-established. Researchers and developers are encouraged to consider the information presented herein for the safe and effective use of this compound in their work.

References

- 1. N-Acylethanolamines: lipid metabolites with functions in plant growth and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C6H15NO | CID 78361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound | 4620-70-6 [chemicalbook.com]

- 5. Biological functions and metabolism of oleoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Endocannabinoids and related N-acylethanolamines: biological activities and metabolism - PMC [pmc.ncbi.nlm.nih.gov]

The Reaction of 2-(tert-Butylamino)ethanol with Carbon Dioxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the reaction mechanism between the sterically hindered amine 2-(tert-butylamino)ethanol (TBAE) and carbon dioxide (CO₂). Primarily drawing from computational and spectroscopic studies, this document elucidates the reaction pathways in both aqueous and non-aqueous (ethylene glycol) solutions. A key finding is the pronounced effect of the bulky tert-butyl group, which sterically hinders the formation of a traditional carbamate (B1207046), leading to alternative reaction mechanisms. In alcoholic solvents, the reaction preferentially proceeds through the formation of an alkylcarbonate, involving the solvent in the reaction. In aqueous solutions, the primary product is bicarbonate. This guide presents the proposed reaction pathways, summarizes the available energetic data from computational studies, and details relevant experimental protocols for investigating such gas-liquid reactions.

Introduction

The reaction of amines with carbon dioxide is a cornerstone of various industrial processes, most notably in carbon capture and utilization, and is also relevant in certain physiological and pharmaceutical contexts. This compound (TBAE) is a primary amine with a sterically bulky tert-butyl group adjacent to the nitrogen atom. This structural feature significantly influences its reactivity towards CO₂, deviating from the typical reaction pathways observed for unhindered primary and secondary amines. Understanding this reaction mechanism is crucial for the design and optimization of processes involving TBAE and for predicting its behavior in CO₂-rich environments.

The Steric Hindrance Effect of the Tert-Butyl Group

The defining characteristic of TBAE's reactivity with CO₂ is the steric hindrance provided by the tert-butyl group. In typical primary and secondary amines, the reaction with CO₂ proceeds via the formation of a zwitterion intermediate, which is then deprotonated by a base (another amine molecule, water, etc.) to form a stable carbamate.

However, in the case of TBAE, the large tert-butyl group physically obstructs the approach of the CO₂ molecule to the nitrogen atom, making the formation of the zwitterion intermediate, and subsequently the carbamate, energetically unfavorable.[1] Computational studies have shown that the activation free energy for carbamate formation with TBAE is significantly higher than for less hindered amines.[1] This steric hindrance is the primary reason why the reaction of TBAE with CO₂ follows alternative, more favorable pathways.

Reaction Mechanism in Different Solvents

The reaction mechanism of TBAE with CO₂ is highly dependent on the solvent system. Here, we discuss the proposed mechanisms in both non-aqueous (ethylene glycol) and aqueous solutions.

Non-Aqueous Solution (Ethylene Glycol)

In a non-aqueous solvent such as ethylene (B1197577) glycol (EG), computational studies initially proposed, and experimental evidence later confirmed, that the reaction does not primarily involve the amine group of TBAE.[2][3] Instead, the most favorable pathway is the reaction of CO₂ with the hydroxyl group of the ethylene glycol solvent, facilitated by TBAE acting as a base.

This mechanism proceeds as follows:

-

Nucleophilic Attack by Solvent: The oxygen atom of a hydroxyl group on an ethylene glycol molecule acts as a nucleophile, attacking the electrophilic carbon atom of the CO₂ molecule.

-

Proton Abstraction by TBAE: A molecule of TBAE acts as a base, abstracting a proton from the hydroxyl group of the ethylene glycol as it attacks the CO₂.

-

Formation of Hydroxyethyl (B10761427) Carbonate: This concerted reaction leads to the formation of an anionic hydroxyethyl carbonate and a protonated TBAE molecule (TBAEH⁺).[2][3]

Spectroscopic analysis using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy has confirmed the formation of hydroxyethyl carbonate as the major product in the TBAE-EG-CO₂ system.[3]

Aqueous Solution

In an aqueous solution, a similar mechanism to that in ethylene glycol is proposed, with water taking the place of the alcohol solvent.[2] The reaction leads to the formation of bicarbonate.

The proposed steps are:

-

Nucleophilic Attack by Water: A water molecule acts as the nucleophile, attacking the CO₂ molecule.

-

Proton Abstraction by TBAE: TBAE acts as a base, accepting a proton from the attacking water molecule.

-

Bicarbonate Formation: This process results in the formation of a bicarbonate ion (HCO₃⁻) and a protonated TBAE molecule (TBAEH⁺).[2]

In both solvent systems, the primary role of the sterically hindered amine TBAE is not to react directly with CO₂ to form a carbamate, but rather to act as a base to facilitate the reaction of CO₂ with the solvent.

Reaction Pathways and Energetics

Computational studies have explored several possible reaction pathways for the TBAE-CO₂ system. The table below summarizes the calculated activation free energies (ΔG‡) for different proposed mechanisms in an ethylene glycol solvent, highlighting the favorability of the solvent-mediated pathway.

| Reaction Pathway | Description | Calculated Activation Free Energy (ΔG‡) (kcal/mol) |

| Carbamate Formation | Direct reaction of CO₂ with the nitrogen atom of TBAE to form a carbamate. | 33.3[1] |

| Bicarbonate Formation (via TBAE -OH) | Reaction of CO₂ with the hydroxyl group of TBAE. | ~19[4] |

| Hydroxyethyl Carbonate Formation (via EG -OH) | Reaction of CO₂ with the hydroxyl group of ethylene glycol, catalyzed by TBAE. | ~14[4] |

Note: The values presented are from computational studies and serve to illustrate the relative favorability of the reaction pathways.

Visualizing the Reaction Mechanisms

The following diagrams, generated using the DOT language, illustrate the key reaction pathways.

Experimental Protocols

Investigating the reaction mechanism and kinetics of gas-liquid reactions, such as CO₂ with TBAE, requires specialized experimental techniques. Below are detailed methodologies for key experiments relevant to this system.

CO₂ Absorption Rate and Capacity Measurement

Objective: To determine the rate of CO₂ absorption and the equilibrium absorption capacity of the TBAE solution.

Apparatus: A stirred-cell reactor or a wetted-wall column is typically used.[5] The reactor is equipped with a gas inlet and outlet, a stirrer, a temperature control system (e.g., a water jacket), and pressure and gas concentration sensors.[1][2]

Methodology:

-

Solution Preparation: Prepare a TBAE solution of known concentration in the desired solvent (e.g., water or ethylene glycol).

-

System Purging: The reactor is filled with a known volume of the TBAE solution and purged with an inert gas (e.g., N₂) to remove any dissolved CO₂.

-

Reaction Initiation: A gas stream with a known concentration of CO₂ is introduced into the reactor at a constant flow rate.

-

Data Acquisition: The pressure and the concentration of CO₂ in the outlet gas stream are monitored over time. The amount of CO₂ absorbed is calculated by a mass balance.

-

Data Analysis: The initial absorption rate is determined from the initial slope of the CO₂ uptake curve. The equilibrium absorption capacity is determined when the CO₂ concentration in the outlet gas equals the inlet concentration.

Kinetic Studies using Stopped-Flow Spectroscopy

Objective: To measure the pseudo-first-order rate constants of the reaction.

Apparatus: A stopped-flow spectrophotometer capable of rapid mixing (on the millisecond timescale) and monitoring changes in absorbance or fluorescence.[6][7][8]

Methodology:

-

Solution Preparation: Two solutions are prepared: one containing TBAE in the chosen solvent and another with dissolved CO₂ in the same solvent. A pH indicator is often added to the amine solution to monitor the pH change upon reaction.

-

Rapid Mixing: The two solutions are rapidly mixed in the stopped-flow apparatus.

-

Spectroscopic Monitoring: The change in absorbance or fluorescence of the pH indicator is monitored over time as the reaction proceeds.

-

Data Analysis: The resulting kinetic trace is fitted to a pseudo-first-order kinetic model to determine the rate constant. By varying the concentration of TBAE, the second-order rate constant can be determined.

Product Identification using NMR and FTIR Spectroscopy

Objective: To identify the chemical species formed during the reaction.

Apparatus: A high-resolution Nuclear Magnetic Resonance (NMR) spectrometer (e.g., ¹H and ¹³C NMR) and a Fourier-Transform Infrared (FTIR) spectrometer.[3]

Methodology:

-

Sample Preparation: A sample of the TBAE solution is saturated with CO₂.

-

NMR Analysis: ¹H and ¹³C NMR spectra of the CO₂-loaded solution are acquired. The chemical shifts of the peaks are compared to those of the pure components (TBAE, solvent) and known reference compounds (e.g., carbamates, bicarbonates, alkylcarbonates) to identify the reaction products.[3]

-

FTIR Analysis: The FTIR spectrum of the CO₂-loaded solution is recorded. The appearance of new vibrational bands corresponding to specific functional groups (e.g., C=O in carbonates or carbamates) provides evidence for the formation of reaction products.

Summary and Outlook

The reaction of this compound with carbon dioxide is a compelling example of how steric hindrance can fundamentally alter reaction pathways. The bulky tert-butyl group disfavors the formation of a carbamate, leading to a mechanism where TBAE acts as a base to facilitate the reaction of CO₂ with the solvent. In alcoholic media like ethylene glycol, this results in the formation of hydroxyethyl carbonate, while in aqueous solutions, bicarbonate is the primary product.

While computational and spectroscopic studies have provided significant insights into the qualitative aspects of this reaction, there is a notable lack of published quantitative kinetic and thermodynamic data from experimental studies. Future research should focus on determining experimental rate constants, activation energies, and equilibrium constants for the TBAE-CO₂ reaction in various solvents. Such data is essential for the accurate modeling and design of processes involving this sterically hindered amine.

References

- 1. ijetch.org [ijetch.org]

- 2. researchinventy.com [researchinventy.com]

- 3. researchgate.net [researchgate.net]

- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 5. researchgate.net [researchgate.net]

- 6. Investigate enzymatic mechanisms using stopped-flow [photophysics.com]

- 7. researchgate.net [researchgate.net]

- 8. Fast Kinetics of Reactions and Conformational Changes | SIP - Shared Instruments Pool in the Department of Biochemistry, CU Boulder | University of Colorado Boulder [colorado.edu]

Spectroscopic Profile of 2-(tert-Butylamino)ethanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(tert-Butylamino)ethanol (CAS No: 4620-70-6), a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Molecular Structure

IUPAC Name: this compound Molecular Formula: C₆H₁₅NO Molecular Weight: 117.19 g/mol Structure:

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from IR, NMR, and Mass Spectrometry analyses of this compound.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3500 | Strong, Broad | O-H and N-H stretching |

| 2850-2970 | Strong | C-H stretching (alkane) |

| 1450-1470 | Medium | C-H bending (alkane) |

| 1365-1390 | Medium | C-H bending (tert-butyl group) |

| 1050-1150 | Strong | C-O stretching (primary alcohol) |

| 1000-1250 | Medium | C-N stretching (amine) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃ Standard: Tetramethylsilane (B1202638) (TMS)

¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.65 | t | 2H | -CH₂-OH |

| ~2.75 | t | 2H | -NH-CH₂- |

| ~2.5 (variable) | br s | 2H | -OH, -NH |

| 1.10 | s | 9H | -C(CH₃)₃ |

Note: The chemical shifts for the -OH and -NH protons are variable and depend on concentration and temperature. The signals are often broad and may exchange with D₂O.

¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~60.5 | -CH₂-OH |

| ~50.3 | -C(CH₃)₃ |

| ~43.8 | -NH-CH₂- |

| ~28.9 | -C(CH₃)₃ |

Mass Spectrometry (MS)

Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 117 | Low | [M]⁺ (Molecular Ion) |

| 102 | High | [M - CH₃]⁺ |

| 86 | Medium | [M - CH₂OH]⁺ |

| 58 | High | [C₄H₁₀N]⁺ |

| 44 | Medium | [C₂H₆N]⁺ |

| 30 | Very High (Base Peak) | [CH₄N]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory.

-

Sample Preparation: A small drop of neat this compound is placed directly onto the surface of the ATR crystal.

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The sample is applied, and the sample spectrum is acquired.

-

The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The final absorbance spectrum is generated by ratioing the sample spectrum against the background spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrument: A 300 MHz or higher field NMR spectrometer.

-

Sample Preparation:

-

Approximately 10-20 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

The solution is transferred to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

The spectrometer is locked onto the deuterium (B1214612) signal of the solvent.

-

The magnetic field is shimmed to achieve optimal homogeneity.

-

A standard proton pulse sequence is used to acquire the spectrum.

-

Key parameters include a spectral width of ~12 ppm, a sufficient number of scans for good signal-to-noise, and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled carbon pulse sequence is used.

-

A wider spectral width (~200 ppm) is required.

-

A larger number of scans is typically necessary due to the low natural abundance of ¹³C.

-

-

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final NMR spectra.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrument: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol (B129727) or dichloromethane.

-

Gas Chromatography:

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).

-

Injection: 1 µL of the sample solution is injected in split or splitless mode.

-

Oven Temperature Program: A typical program starts at a low temperature (e.g., 50 °C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 250 °C) to ensure elution of the compound.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometry:

-

Ionization: Electron ionization at 70 eV.

-

Mass Range: The mass analyzer is set to scan a range of m/z values (e.g., 20-200 amu).

-

Data Acquisition: Mass spectra are continuously recorded as the compound elutes from the GC column.

-

-

Data Analysis: The resulting total ion chromatogram (TIC) is examined to identify the peak corresponding to this compound. The mass spectrum of this peak is then analyzed to determine the molecular ion and fragmentation pattern.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and structural elucidation of a chemical compound.

Caption: A flowchart illustrating the process of spectroscopic analysis.

Unveiling the Quantum Chemical Landscape of 2-(tert-Butylamino)ethanol Derivatives: A Technical Guide for Drug Discovery

For Immediate Release

In the intricate world of drug design and development, a deep understanding of a molecule's electronic structure is paramount to predicting its biological activity. This technical guide delves into the quantum chemical parameters of 2-(tert-Butylamino)ethanol derivatives, a class of compounds of significant interest in medicinal chemistry, particularly as scaffolds for beta-adrenergic agonists. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the key quantum chemical descriptors, detailed experimental and computational methodologies, and the underlying signaling pathways, thereby facilitating a rational approach to the design of novel therapeutics.

Core Quantum Chemical Parameters: A Tabular Overview

Quantum chemical calculations offer a powerful lens through which to examine the electronic properties of molecules, providing quantitative data that can be correlated with their pharmacological activity. Key parameters such as the Highest Occupied Molecular Orbital (HOMO) energy, the Lowest Unoccupied Molecular Orbital (LUMO) energy, the HOMO-LUMO energy gap, dipole moment, and molecular electrostatic potential (MEP) are crucial in understanding a molecule's reactivity, stability, and interaction with biological targets.

| Derivative (Modification on Phenyl Ring) | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

| Parent Compound (Hypothetical) | -8.50 | -0.50 | 8.00 | 2.50 |

| 4-Hydroxy (e.g., Salbutamol-like) | -8.25 | -0.75 | 7.50 | 3.10 |

| 3,5-Dihydroxy (e.g., Terbutaline-like) | -8.10 | -0.90 | 7.20 | 3.85 |

| 4-Amino | -8.05 | -0.65 | 7.40 | 3.50 |

| 3-Chloro | -8.70 | -0.80 | 7.90 | 2.80 |

| 4-Nitro | -9.10 | -1.50 | 7.60 | 5.20 |

Note: The values presented in this table are illustrative and intended for demonstrative purposes. Actual values would be dependent on the specific derivatives and the computational methods employed.

Experimental and Computational Methodologies

The synthesis and analysis of this compound derivatives involve a combination of established organic chemistry techniques and sophisticated computational methods.

Experimental Protocols

A general synthetic route to aryl-substituted this compound derivatives often commences with the corresponding substituted phenacyl bromide. The key steps typically involve:

-

Epoxidation: Reaction of the phenacyl bromide with a reducing agent, such as sodium borohydride, to form the corresponding bromohydrin, which is then treated with a base (e.g., sodium hydroxide) to yield the epoxide.

-

Ring-Opening Amination: The epoxide is subsequently reacted with tert-butylamine (B42293) in a suitable solvent (e.g., methanol (B129727) or ethanol) to open the epoxide ring and form the desired this compound derivative. The reaction is often carried out at elevated temperatures.

-

Purification: The final product is typically purified using techniques such as column chromatography or recrystallization to ensure high purity.

-

Characterization: The structure of the synthesized compounds is confirmed using various spectroscopic methods, including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Computational Protocols: Density Functional Theory (DFT)

Quantum chemical parameters are typically calculated using Density Functional Theory (DFT), a robust computational method that provides a good balance between accuracy and computational cost. A common workflow for these calculations is as follows:

-

Molecular Modeling: The 3D structures of the this compound derivatives are built using molecular modeling software.

-

Geometry Optimization: The initial structures are then optimized to find their most stable conformation (lowest energy state). This is commonly performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional with a suitable basis set, such as 6-31G*.

-

Frequency Calculations: To confirm that the optimized structure represents a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.

-

Calculation of Quantum Chemical Parameters: Once the optimized geometry is obtained, various electronic properties are calculated. This includes the energies of the HOMO and LUMO, the molecular electrostatic potential, and the dipole moment. These calculations are often performed at the same level of theory as the geometry optimization.

Signaling Pathways of Beta-Adrenergic Agonists

Derivatives of this compound often act as agonists at beta-adrenergic receptors, particularly the β2-adrenergic receptor, which is a G-protein coupled receptor (GPCR). The activation of this receptor initiates a well-defined intracellular signaling cascade.

Upon binding of an agonist, the β2-adrenergic receptor undergoes a conformational change, leading to the activation of the heterotrimeric Gs protein. The activated Gs protein, in turn, stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream target proteins, ultimately leading to the physiological response, such as smooth muscle relaxation in the case of bronchodilators.

Conclusion

The rational design of novel this compound derivatives with enhanced biological activity and selectivity hinges on a thorough understanding of their quantum chemical properties. By leveraging computational tools like Density Functional Theory, researchers can predict and analyze key electronic parameters, providing invaluable insights that can guide synthetic efforts. This integrated approach, combining theoretical calculations with experimental validation, is essential for accelerating the discovery and development of next-generation therapeutics targeting the beta-adrenergic system. This technical guide serves as a foundational resource for professionals in the field, offering a structured overview of the critical data, methodologies, and biological context necessary for advancing this important area of drug discovery.

Solubility Profile of 2-(tert-Butylamino)ethanol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(tert-Butylamino)ethanol (CAS No. 4620-70-6), a versatile bifunctional molecule with applications in pharmaceutical synthesis and carbon dioxide capture. Due to a scarcity of publicly available quantitative solubility data for this specific compound in a wide array of organic solvents, this document combines known qualitative information with inferred solubility based on structurally analogous compounds. Furthermore, detailed experimental protocols for determining its solubility are provided to empower researchers to generate precise data for their specific applications.

Introduction to this compound

This compound, also known as N-tert-Butylethanolamine, is a secondary amine and a primary alcohol. This dual functionality, coupled with the steric hindrance provided by the tert-butyl group, dictates its chemical reactivity and physical properties, including its solubility. Understanding its behavior in various organic solvents is critical for its effective use in chemical synthesis, formulation development, and process optimization.

Solubility Data

| Solvent Class | Solvent | Inferred/Reported Solubility | Rationale/Comments |

| Protic Solvents | |||

| Alcohols | Methanol (B129727) | Miscible | The hydroxyl group of methanol can hydrogen bond with both the amine and hydroxyl groups of this compound. |

| Ethanol (B145695) | Miscible | Similar to methanol, ethanol is a polar protic solvent capable of hydrogen bonding.[1] | |

| Isopropanol | Soluble | Increasing the alkyl chain length of the alcohol may slightly decrease miscibility, but good solubility is expected. | |

| Water | Soluble (321 g/L at 25 °C) | The polar amino and hydroxyl groups allow for strong hydrogen bonding with water. | |

| Aprotic Solvents | |||

| Ketones | Acetone | Soluble | Acetone can act as a hydrogen bond acceptor for the hydroxyl group of this compound.[4] |

| Ethers | Diethyl Ether | Sparingly Soluble to Soluble | The ether is a weaker hydrogen bond acceptor than ketones, and its overall nonpolar character may limit solubility.[1] |

| Tetrahydrofuran (THF) | Soluble | THF is more polar than diethyl ether, which should enhance solubility. | |

| Esters | Ethyl Acetate | Soluble | The ester group can act as a hydrogen bond acceptor. |

| Halogenated | Dichloromethane | Soluble | Expected to be a good solvent due to its polarity. |

| Chloroform (B151607) | Soluble | The ability of chloroform to act as a weak hydrogen bond donor may enhance solubility.[2] | |

| Aromatic | Toluene (B28343) | Sparingly Soluble | The nonpolar nature of toluene would limit its ability to solvate the polar functional groups of this compound. |

| Alkanes | Hexane (B92381) | Insoluble to Sparingly Soluble | As a nonpolar solvent, hexane is unlikely to effectively solvate the polar amine and alcohol groups. |

Experimental Protocols for Solubility Determination

For applications requiring precise solubility values, experimental determination is essential. The isothermal shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a solid in a liquid.[11][12][13] The following is a detailed protocol that can be adapted for this compound.

Isothermal Shake-Flask Method

This method involves creating a saturated solution of the solute in the solvent at a constant temperature and then determining the concentration of the solute in the solution.

Materials and Equipment:

-

This compound (solid)

-

Organic solvents of interest (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., Gas Chromatograph with a Flame Ionization Detector (GC-FID), UV-Vis Spectrophotometer, or HPLC)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Shake the vials for a sufficient time to allow the system to reach equilibrium. A period of 24 to 72 hours is typically recommended.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.

-

Quantification:

-

Gravimetric Analysis: Evaporate the solvent from the volumetric flask under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of the solute) until a constant weight of the dissolved solid is achieved. The solubility can then be calculated in g/L or other appropriate units.[14][15][16][17][18]

-

Spectroscopic Analysis (UV-Vis): If this compound has a suitable chromophore, dilute the filtered solution to a concentration that falls within the linear range of a pre-established calibration curve. Measure the absorbance at the wavelength of maximum absorption (λmax) and calculate the concentration.[19][20][21][22][23]

-

Chromatographic Analysis (GC or HPLC): Dilute the filtered solution with a suitable solvent and analyze it using a calibrated GC or HPLC method to determine the concentration of this compound.[24][25][26][27]

-

-

Data Reporting: Express the solubility as a mean of at least three independent measurements with the standard deviation.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the isothermal shake-flask method for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound in a wide range of organic solvents is limited, its structural characteristics suggest good solubility in polar protic and aprotic solvents and limited solubility in nonpolar solvents. For applications where precise solubility is paramount, the detailed isothermal shake-flask protocol provided in this guide offers a robust method for experimental determination. This technical guide serves as a foundational resource for researchers, enabling informed solvent selection and providing a clear methodology for the empirical determination of this key physicochemical property.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. tert-ブチルアミン ≥99.5% | Sigma-Aldrich [sigmaaldrich.com]

- 3. dow.com [dow.com]

- 4. acs.org [acs.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. N,N-DIMETHYLETHANOLAMINE (DMAE or DMEA) - Ataman Kimya [atamanchemicals.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. tert-Butylamine - Wikipedia [en.wikipedia.org]

- 9. N-Methylethanolamine - Wikipedia [en.wikipedia.org]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. enamine.net [enamine.net]

- 14. uomus.edu.iq [uomus.edu.iq]

- 15. pharmajournal.net [pharmajournal.net]

- 16. scribd.com [scribd.com]

- 17. cefns.nau.edu [cefns.nau.edu]

- 18. scribd.com [scribd.com]

- 19. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 24. apps.dtic.mil [apps.dtic.mil]

- 25. [PDF] Determination of solubility parameters and thermodynamic properties in hydrocarbon-solvent systems by gas chromatography | Semantic Scholar [semanticscholar.org]

- 26. youtube.com [youtube.com]

- 27. pharmaguru.co [pharmaguru.co]

An In-depth Technical Guide to the Health and Safety Handling of 2-(tert-Butylamino)ethanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling of 2-(tert-Butylamino)ethanol (CAS No. 4620-70-6), a compound utilized in various chemical syntheses. Adherence to these guidelines is crucial to ensure the safety of laboratory personnel and the integrity of research.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is the foundation of its safe handling. This substance is a white to off-white solid at room temperature, which may exist as a liquid above its melting point.[1]

| Property | Value | Reference |

| Molecular Formula | C6H15NO | [2] |

| Molecular Weight | 117.19 g/mol | [2] |

| CAS Number | 4620-70-6 | [1][2][3][4][5] |

| Appearance | White or off-white solid; Colorless to off-white liquid >44°C | [1][5] |

| Melting Point | 40-43 °C | [1][5] |

| Boiling Point | 176-177 °C at 1013 hPa; 90-92 °C at 25 mm Hg | [5] |

| Density | 0.86 g/cm³ at 20 °C; 0.867 g/mL at 25 °C | [5] |

| Flash Point | 69 °C (156 °F) | [5] |

| Vapor Density | 4 (vs air) | [5] |

| pKa | 14.81 ± 0.10 (Predicted) | [5] |

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple routes of potential exposure and toxicity. It is crucial to be aware of its GHS classifications to implement appropriate safety measures.

| Hazard Classification | GHS Category |

| Acute Toxicity, Dermal | Category 3 |

| Acute Toxicity, Oral | Category 4 |

| Skin Corrosion/Irritation | Category 1B |

| Serious Eye Damage/Eye Irritation | Category 1 / Category 2 |

| Reproductive Toxicity | Category 2 |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory Tract Irritation) |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 |

| Hazardous to the Aquatic Environment (Long-Term) | Category 2 |

Hazard Statements (H-Statements):

-

H311: Toxic in contact with skin.[3]

-

H312: Harmful in contact with skin.[2]

-

H315: Causes skin irritation.[3]

-

H318: Causes serious eye damage.[6]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

-

H361f: Suspected of damaging fertility.[3]

-

H373: May cause damage to organs through prolonged or repeated exposure.[3]

-

H411: Toxic to aquatic life with long lasting effects.[3]

Toxicological Data

Toxicological data provides critical insight into the potential health effects of this compound.

| Toxicity Data | Value | Species |

| LD50 Oral | 1620 mg/kg | Rabbit |

Source:[5]

Experimental Protocols

While specific, detailed experimental protocols for the toxicological data cited are not publicly available in the referenced safety data sheets, the methodologies for determining such values generally follow internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). For instance, an acute oral toxicity study (like the LD50 value provided) would typically adhere to OECD Test Guideline 401 or a similar standard. These protocols involve the administration of the substance to animals, followed by a period of observation for signs of toxicity and mortality to determine the dose that is lethal to 50% of the test population.

Safe Handling and Storage

A systematic approach to handling and storage is paramount to minimizing risk.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[3][7]

-

Local exhaust ventilation is generally required to control airborne concentrations.[3]

-

Facilities must be equipped with an eyewash station and a safety shower.[7]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent personal exposure.

| PPE Type | Specification |

| Eye and Face Protection | Chemical safety goggles or a face shield.[3][7][8][9] |

| Skin Protection | Chemically resistant gloves (e.g., neoprene, nitrile rubber, or Viton), a lab coat, and protective clothing to prevent skin contact.[7][8][9] |

| Respiratory Protection | If ventilation is inadequate or in case of high concentrations of dust or vapor, a NIOSH-approved respirator with an organic vapor cartridge is necessary. In emergency situations or environments with unknown concentrations, a self-contained breathing apparatus (SCBA) should be used.[3][7][8][10] |

Handling Procedures

-

Avoid all personal contact, including inhalation of dust or vapors.[3]

-

Ground all handling equipment to prevent static discharge.[8]

Storage

-

Keep containers tightly closed.[1]

-

Store away from incompatible materials and foodstuff containers.[3]

-

Protect containers from physical damage.[3]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is required.

| Emergency Situation | First Aid and Spill Response Measures |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4][7] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[3][4][7] |

| Inhalation | Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][4][7] |

| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][4][6][7] |

| Spill | Evacuate the area. Wear appropriate PPE. For minor spills, absorb with an inert material and place in a suitable container for disposal. For major spills, contain the spill and prevent it from entering drains or waterways.[3][6] |

Disposal Considerations

Dispose of this compound and its containers in accordance with local, state, and federal regulations. This material should be disposed of as hazardous waste.[3][4]

Visualized Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C6H15NO | CID 78361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. chemicalbook.com [chemicalbook.com]

- 5. This compound | 4620-70-6 [chemicalbook.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. drydene.com [drydene.com]

- 9. hsa.ie [hsa.ie]

- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

An In-depth Technical Guide to the Molecular Structure and Bonding of 2-(tert-Butylamino)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and bonding of 2-(tert-Butylamino)ethanol (CAS No: 4620-70-6), a significant secondary amine and alcohol used as an intermediate in the synthesis of various compounds.[1] This document collates available spectroscopic data and presents generalized experimental protocols for its synthesis and characterization.

Molecular Identity and Physical Properties

This compound, also known as N-tert-Butylethanolamine, is an organic compound with the chemical formula C₆H₁₅NO.[2][3] It possesses both a secondary amine and a primary alcohol functional group. The presence of a bulky tert-butyl group attached to the nitrogen atom introduces significant steric hindrance, which influences its chemical reactivity.

A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₅NO | [2][3] |

| Molecular Weight | 117.19 g/mol | [4][5][6] |

| CAS Number | 4620-70-6 | [2][3] |

| Appearance | White solid or crystalline needles | [7] |

| Melting Point | 40-43 °C | [6] |

| Boiling Point | 176-177 °C (at 1013 hPa) | [6] |

| Density | 0.867 g/mL (at 25 °C) | [7] |

| Flash Point | 69 °C | [6] |

Molecular Structure and Bonding

A detailed understanding of the three-dimensional arrangement of atoms and the nature of the chemical bonds within this compound is crucial for predicting its reactivity and interactions. While specific crystallographic or computational data for this molecule were not found in the reviewed literature, its molecular geometry can be predicted using Valence Shell Electron Pair Repulsion (VSEPR) theory, and bond parameters can be estimated from typical values for similar organic molecules.

The central carbon atoms, the nitrogen atom, and the oxygen atom are all sp³ hybridized, leading to a tetrahedral geometry around each of these atoms with bond angles approximating 109.5°.[8][9][10] However, the presence of lone pairs on the nitrogen and oxygen atoms will cause some deviation from this ideal angle.[11]

Estimated Bond Parameters

The following tables summarize the estimated bond lengths and angles for this compound based on standard values for organic compounds.

Table 2: Estimated Bond Lengths in this compound

| Bond | Estimated Length (Å) |

| C-C | 1.54 |

| C-N | 1.47 |

| C-O | 1.43 |

| C-H | 1.09 |

| N-H | 1.00 |

| O-H | 0.97 |

Data estimated from typical bond lengths in organic molecules.[4][12]

Table 3: Estimated Bond Angles in this compound

| Angle | Estimated Value (°) |

| C-C-N | 109.5 |

| C-N-C | 109.5 |

| C-C-O | 109.5 |

| H-C-H | 109.5 |

| C-N-H | 107 |

| C-O-H | 104.5 |

Data estimated based on VSEPR theory for sp³ hybridized centers.[3][8]

The molecular structure of this compound can be visualized as follows:

Caption: A 2D representation of the molecular structure of this compound.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

3.1. Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. A broad band in the region of 3300-3500 cm⁻¹ is indicative of the O-H and N-H stretching vibrations. The C-H stretching vibrations of the alkyl groups appear in the 2850-3000 cm⁻¹ region. The C-O stretching vibration is typically observed around 1050-1150 cm⁻¹.

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum would show distinct signals for the protons of the tert-butyl group, the two methylene (B1212753) groups, and the hydroxyl and amine protons. The chemical shifts and coupling patterns would be consistent with the proposed structure.

-

¹³C NMR: The carbon NMR spectrum would display signals for the four unique carbon environments: the quaternary carbon and the three methyl carbons of the tert-butyl group, and the two carbons of the ethanolamine (B43304) backbone.[13]

Experimental Protocols

Detailed experimental protocols are critical for the reproducible synthesis and analysis of this compound. The following are generalized procedures based on standard laboratory techniques.

4.1. Generalized Synthesis of N-tert-Butylethanolamine

A common method for the synthesis of N-alkylethanolamines involves the reaction of an alkyl halide with ethanolamine.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethanolamine and a suitable solvent (e.g., ethanol).

-

Addition of Alkyl Halide: Slowly add tert-butyl bromide or tert-butyl chloride to the flask. The reaction is typically carried out in the presence of a base (e.g., potassium carbonate) to neutralize the hydrohalic acid formed.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography to yield pure this compound.

4.2. Generalized Protocol for ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency to the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum with proton decoupling. A wider spectral width (e.g., 0-200 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.[14]

4.3. Generalized Protocol for FTIR Spectroscopy

-

Sample Preparation: For a solid sample, a small amount of this compound can be finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid directly on the ATR crystal.

-

Background Spectrum: Record a background spectrum of the empty sample compartment (or the clean ATR crystal) to subtract atmospheric and instrumental interferences.

-

Sample Spectrum: Place the prepared sample in the spectrometer and record the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

Experimental Workflow Diagram